2-Methoxy-dibenzosuberone

Synthetic Methodology Process Chemistry Tricyclic Intermediates

Regiospecific synthesis of tricyclic antidepressant analogues fails when unsubstituted or 3-methoxy dibenzosuberone isomers are used-the methoxy position dictates downstream functionalization and coupling efficiency. This 2-methoxy scaffold resolves that bottleneck. • Enables directed C-H functionalization and electrophilic substitution inaccessible to other positional isomers • Provides the core structure for acid-labile Fmoc-SPPS linkers enabling mild C-terminal peptide amide cleavage • Supports p38 MAP kinase inhibitor SAR studies via defined 7-, 8-, 9-position variation Supplied at ≥98% purity with batch-specific QC documentation.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 17910-72-4
Cat. No. B099441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-dibenzosuberone
CAS17910-72-4
Synonyms2-METHOXY-DIBENZOSUBERONE
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3CC2
InChIInChI=1S/C16H14O2/c1-18-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)16(15)17/h2-5,8-10H,6-7H2,1H3
InChIKeyBRFQZKLQUBMUAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-dibenzosuberone Procurement Overview


2-Methoxy-dibenzosuberone (CAS 17910-72-4; molecular formula C16H14O2; molecular weight 238.28 g/mol) is a methoxy-substituted derivative of the dibenzosuberone scaffold (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one) . It serves as a key synthetic intermediate in the preparation of tricyclic antidepressant derivatives and related pharmacologically active compounds . The 2-position methoxy substituent imparts distinct electronic and steric properties to the tricyclic ketone core, differentiating it from both unsubstituted dibenzosuberone (CAS 1210-35-1) and the 3-methoxy positional isomer (CAS 17910-76-8) .

Why Similar Dibenzosuberones Cannot Substitute


In-class substitution among dibenzosuberone derivatives fails when regiospecificity governs downstream reactivity. The 2-methoxy substitution on the dibenzosuberone scaffold dictates both the synthetic accessibility of the ketone intermediate and the electronic activation of the aromatic ring for subsequent functionalization [1]. Unsubstituted dibenzosuberone (CAS 1210-35-1) lacks the electron-donating methoxy group required for certain directed C–H functionalization and electrophilic substitution pathways [2]. The 3-methoxy positional isomer (CAS 17910-76-8) places the methoxy group on the alternate aromatic ring, altering the regiochemical outcome of subsequent derivatization reactions—a critical consideration when synthesizing specific tricyclic antidepressant analogues or linker systems where substitution position determines coupling efficiency .

2-Methoxy-dibenzosuberone Comparative Evidence


One-Step Vilsmeier Synthesis vs. Multi-Step Friedel-Crafts

A 2023 protocol demonstrates the one-step synthesis of 2-methoxy-dibenzosuberone in quantitative yield using adapted Vilsmeier conditions, achieving complete conversion without the need for chromatographic purification [1]. In contrast, traditional Friedel-Crafts acylation-based syntheses of substituted dibenzosuberones are multi-step processes requiring intermediate isolation and purification steps [2]. The one-step Vilsmeier approach eliminates intermediate handling, reduces solvent consumption, and minimizes purification-associated yield losses—factors directly relevant to procurement decisions for scale-up or medicinal chemistry campaigns.

Synthetic Methodology Process Chemistry Tricyclic Intermediates

Acid-Labile Linker Functionality in Solid-Phase Synthesis

2-Methoxy-dibenzosuberone serves as the precursor for dibenzocyclohepta-1,4-diene-based acid-labile linkers used in solid-phase peptide synthesis (SPPS) for C-terminal amide preparation [1]. Patent literature explicitly identifies the 2-methoxy-substituted dibenzosuberone core as the scaffold for constructing these linkers, where the electron-donating methoxy group modulates the acid lability of the benzhydryl-type linkage . The 3-methoxy positional isomer (CAS 17910-76-8) is not documented for this specific linker application, highlighting that substitution position—not merely presence of a methoxy group—determines functional utility .

Solid-Phase Peptide Synthesis Linker Chemistry C-Terminal Amidation

Regioselective Bromination for Derivatization Pathways

Patent literature documents the regioselective bromination of 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one to yield 10,11-dibromo-2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, a key intermediate in the synthesis of anticonvulsant 5,10-imine derivatives [1]. The 2-methoxy group directs bromination to the 10,11-positions through electronic activation of the dibenzosuberone core . Unsubstituted dibenzosuberone (CAS 1210-35-1) lacks this methoxy-directed activation, requiring alternative bromination conditions that may yield different regiochemical outcomes [2].

Halogenation Chemistry Electrophilic Aromatic Substitution Anticonvulsant Intermediates

Physical Property Comparison vs. Unsubstituted Analog

2-Methoxy-dibenzosuberone exhibits a predicted boiling point of 418.2±45.0 °C and a predicted density of 1.166±0.06 g/cm³ . Unsubstituted dibenzosuberone (CAS 1210-35-1) has a reported melting point of 32–34 °C and a boiling point of 148–150 °C at 0.3 Torr (approximately 378–380 °C at atmospheric pressure, estimated) . The methoxy substituent increases molecular weight (238.28 vs. 208.26 g/mol) and modifies intermolecular interactions, resulting in elevated boiling point and altered chromatographic retention behavior .

Physicochemical Characterization Purification Planning Process Development

Electrophilic Substitution: 2-Methoxy vs. 3-Methoxy Effect

The methoxy group at the 2-position of the dibenzosuberone scaffold acts as an electron-donating substituent, activating the aromatic ring toward electrophilic aromatic substitution and facilitating further functionalization . For the 3-methoxy isomer (CAS 17910-76-8), the methoxy group resides on the alternate aromatic ring of the dibenzosuberone core, resulting in a different electronic distribution and regiochemical outcome for electrophilic substitution . This positional isomerism yields distinct downstream synthetic intermediates—a critical consideration in medicinal chemistry programs where substitution pattern dictates pharmacophore geometry [1].

Electrophilic Aromatic Substitution Regioselectivity Structure-Activity Relationship

Purity Specification Ensures Reproducible Downstream Chemistry

Commercially available 2-methoxy-dibenzosuberone (CAS 17910-72-4) is supplied with a minimum purity specification of 98% . This high purity level ensures reproducible yields in subsequent derivatization steps, particularly in multi-step syntheses of tricyclic antidepressants and peptide linkers where impurity carryover can compromise coupling efficiency and final product purity . Unsubstituted dibenzosuberone is commercially available at ≥99% (GC) purity ; however, the 2-methoxy derivative's 98% specification remains sufficient for most research applications given its downstream use as a reactive intermediate rather than a final API.

Quality Control Intermediate Purity Reproducibility

2-Methoxy-dibenzosuberone Application Scenarios


SPPS C-Terminal Amide Linker Construction

2-Methoxy-dibenzosuberone serves as the core scaffold for acid-labile dibenzocyclohepta-1,4-diene linkers used in Fmoc-based solid-phase peptide synthesis. The 2-methoxy substitution pattern is critical for achieving the appropriate acid lability required for mild cleavage of C-terminal peptide amides without compromising side-chain protecting groups [1]. This application is documented in patent literature describing efficient, versatile linker systems based specifically on the 2-methoxy-substituted dibenzosuberone core .

Tricyclic Antidepressant Derivatives and Hapten Conjugates

2-Methoxy-dibenzosuberone is employed as a key intermediate in the synthesis of tricyclic antidepressant drug derivatives, including those designed for covalent attachment to proteins or polypeptide antigens for antibody generation [1]. The 2-methoxy substituent provides a functional handle for further derivatization while maintaining the tricyclic core required for pharmacological activity .

Dibromo Intermediates for Anticonvulsant Imines

The regioselective dibromination of 2-methoxy-dibenzosuberone at the 10,11-positions yields 10,11-dibromo-2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, a documented intermediate in the synthesis of 5-substituted-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imines with anticonvulsant activity [1]. This bromination pathway is enabled by the electron-donating 2-methoxy group, which activates the dibenzosuberone core toward electrophilic addition .

SAR Studies of Dibenzosuberone Derivatives

2-Methoxy-dibenzosuberone serves as a starting material for structure-activity relationship (SAR) studies of disubstituted dibenzosuberones as p38 MAP kinase inhibitors. The 2-methoxy substituent provides a defined substitution position for systematic variation of additional functional groups at the 7-, 8-, and 9-positions, enabling exploration of physicochemical property optimization while maintaining potency [1].

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